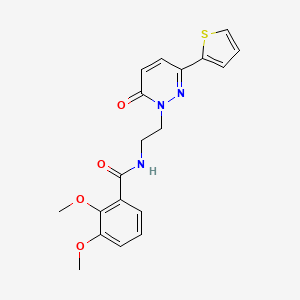

2,3-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

This compound features a 2,3-dimethoxy-substituted benzamide core linked via an ethyl chain to a pyridazinone ring system substituted with a thiophen-2-yl group. The pyridazinone moiety (6-oxo-1,6-dihydropyridazine) is a key heterocyclic scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects. The 2,3-dimethoxybenzamide fragment may contribute to solubility and intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-25-15-6-3-5-13(18(15)26-2)19(24)20-10-11-22-17(23)9-8-14(21-22)16-7-4-12-27-16/h3-9,12H,10-11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMZWVBZZLVAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that belongs to the class of pyridazinones. This compound has drawn attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 399.47 g/mol. The compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O4S |

| Molecular Weight | 399.47 g/mol |

| Purity | ≥ 95% |

Inhibition of Human Leukocyte Elastase

Research indicates that this compound exhibits significant biological activity as a human leukocyte elastase inhibitor. HLE plays a crucial role in the pathogenesis of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By inhibiting this enzyme, the compound may offer therapeutic benefits in treating these diseases.

The mechanism by which this compound inhibits HLE involves selective binding to the active site of the enzyme. The structural complexity of the compound allows for specific interactions that enhance its inhibitory potency compared to simpler analogs. This selectivity is essential for minimizing potential side effects associated with broader-spectrum inhibitors.

Study on Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated several derivatives of pyridazinones for their anti-inflammatory properties. Among these, this compound was highlighted for its potent inhibition of HLE with an IC50 value significantly lower than that of standard inhibitors used in clinical settings .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and metabolic stability. In vitro assays showed that it maintains effective concentrations over extended periods, indicating potential for once-daily dosing regimens in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Analogs

Compounds sharing the pyridazinone core but differing in substituents provide insights into structure-activity relationships (SAR):

Table 1: Key Pyridazinone Derivatives

Key Observations :

- Methoxy Positioning : The target compound’s 2,3-dimethoxy arrangement (vs. 3,5- or 2,4,6-substitution in analogs) may alter steric hindrance and electronic distribution, impacting binding affinity.

- Thiophene vs.

Benzamide Derivatives with Methoxy/Aromatic Groups

Benzamide-based compounds with variable methoxy and aromatic substituents highlight the role of the benzamide moiety:

Table 2: Benzamide Analogs

Key Observations :

- Polarity and Solubility: The target compound’s 2,3-dimethoxybenzamide group may offer intermediate polarity compared to Rip-B (non-polar) and Rip-D (polar hydroxy group).

Thiophene-Containing Analogs

Thiophene substituents are critical in modulating bioactivity:

Table 3: Thiophene-Based Compounds

Key Observations :

- Thiophene vs. Thiophene Carbonyl : The target compound’s thiophen-2-yl group (vs. thiophene-2-carbonyl in Compound 127) may reduce electrophilicity, enhancing metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.